molecular formula C6H6N2O3 B2616386 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1368337-66-9

5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2616386
CAS No.: 1368337-66-9
M. Wt: 154.125
InChI Key: QWELNTQUYLGXCZ-UHFFFAOYSA-N
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Description

5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H6N2O3. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate undergoes basic hydrolysis to yield the target compound . The reaction conditions often include ambient temperature for the initial condensation and elevated temperatures for subsequent steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: 5-Carboxy-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Hydroxymethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a formyl group.

    1-Methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a formyl group

Uniqueness

5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyrazole ring

Properties

IUPAC Name

5-formyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWELNTQUYLGXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368337-66-9
Record name 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid
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